molecular formula C8H9F2N3O2 B13226345 4-(Difluoromethyl)-2-(dimethylamino)pyrimidine-5-carboxylic acid

4-(Difluoromethyl)-2-(dimethylamino)pyrimidine-5-carboxylic acid

Cat. No.: B13226345
M. Wt: 217.17 g/mol
InChI Key: MPHQQNUXUDVASR-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-(dimethylamino)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C8H10F2N4O2 It is a pyrimidine derivative that features both difluoromethyl and dimethylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-(dimethylamino)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the difluoromethyl and dimethylamino groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves the carboxylation of the pyrimidine ring to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-(dimethylamino)pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The difluoromethyl and dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl-pyrimidine-5-carboxylic acid oxides, while reduction can produce difluoromethyl-pyrimidine-5-carbinol.

Scientific Research Applications

4-(Difluoromethyl)-2-(dimethylamino)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-(dimethylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl and dimethylamino groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)-2-(dimethylamino)pyrimidine-5-carboxylic acid
  • 4-(Difluoromethyl)-2-(methylamino)pyrimidine-5-carboxylic acid
  • 4-(Difluoromethyl)-2-(dimethylamino)pyridine-5-carboxylic acid

Uniqueness

4-(Difluoromethyl)-2-(dimethylamino)pyrimidine-5-carboxylic acid is unique due to the presence of both difluoromethyl and dimethylamino groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C8H9F2N3O2

Molecular Weight

217.17 g/mol

IUPAC Name

4-(difluoromethyl)-2-(dimethylamino)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H9F2N3O2/c1-13(2)8-11-3-4(7(14)15)5(12-8)6(9)10/h3,6H,1-2H3,(H,14,15)

InChI Key

MPHQQNUXUDVASR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C(=N1)C(F)F)C(=O)O

Origin of Product

United States

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